2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride
Description
2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride is a tertiary amine hydrochloride featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position and a methyl group on the central carbon of the propane backbone.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-methyl-2-(oxolan-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,6-9)7-3-4-10-5-7;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
ZPMWIHPIGIKDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1CCOC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride typically involves the reaction of 2-methyl-2-(oxolan-3-yl)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation to obtain the final hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 193.71 g/mol. It features a propanamine backbone, a methyl group, and an oxolane (tetrahydrofuran) ring, with the hydrochloride form enhancing its water solubility, making it suitable for various applications in research and industry.
Chemical Properties and Reactions
Oxidation: 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride can undergo oxidation to form corresponding oxo derivatives, with common oxidizing agents such as potassium permanganate and chromium trioxide facilitating this process.
Reduction: The oxolane ring can be reduced to yield more saturated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of various derivatives depending on the reagents used.
Research indicates that 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride exhibits potential biological activity. It has been investigated for its interactions with specific enzymes and receptors, suggesting possible roles in modulating biological processes. Studies have highlighted its potential in antimicrobial applications, indicating that derivatives of this compound may be effective against various bacterial strains. Interaction studies focus on how 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride interacts with biomolecules. Its structure allows it to bind effectively to certain receptors or enzymes, which can modulate their activity. This property is critical for understanding its potential therapeutic effects and mechanisms of action in biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The oxolane ring may also contribute to the compound’s overall activity by providing structural stability and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride with key analogs based on molecular structure, substituents, and inferred properties:
Detailed Structural and Functional Analysis
Substituent Position in Oxolan Derivatives
- Oxolan-3-yl vs. Oxolan-2-yl: The position of the oxolan substituent (3 vs. 2) alters steric and electronic interactions.
- Methyl vs. Dimethyl Substitution : The compound in (2,2-dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride) introduces an additional methyl group on C2, which could reduce solubility but increase metabolic stability .
Heterocyclic vs. Linear Ether Moieties
- Oxolan vs. Propan-2-yloxy : The cyclic ether (oxolan) in the target compound confers rigidity and may improve bioavailability compared to the flexible isopropoxy group in ’s analog .
- Thiophene vs.
Hybrid Heterocycles
- The furan-oxadiazole hybrid in combines two bioisosteric motifs, which are often employed to optimize drug potency and selectivity. This compound’s higher molecular weight (229.7 g/mol) may limit blood-brain barrier penetration compared to the target compound .
Research Implications and Gaps
While the evidence lacks direct pharmacological data for 2-methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride, structural comparisons suggest:
- Synthons for Drug Discovery : Its combination of a tertiary amine and tetrahydrofuran aligns with scaffolds seen in neuromodulators or kinase inhibitors.
- Need for Experimental Validation : Comparative studies on solubility, pKa, and binding affinity are critical to distinguish its utility from analogs like the oxolan-2-yl derivative .
Biological Activity
2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural features, including a dimethyl group and an oxolane ring, contribute to its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The chemical structure of 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride can be represented as follows:
The synthesis typically involves advanced organic reactions that optimize yield and purity, often utilizing continuous flow reactors. This method allows for precise control over reaction conditions, which is crucial for producing high-quality compounds.
Biological Activity Overview
Research indicates that 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride exhibits various biological activities, primarily attributed to its interactions with specific enzymes and receptors. Key areas of investigation include:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, leading to alterations in enzyme or receptor activity. This modulation can result in various biological effects, including antimicrobial and possibly anticancer activities .
Antimicrobial Properties
In vitro studies have demonstrated that 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride effectively inhibits the growth of several bacterial strains. The following table summarizes key findings from recent studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
These results indicate that while the compound is effective against certain strains, its potency may vary significantly across different bacteria.
Case Studies
A notable case study involved the application of this compound in a clinical setting where it was tested for its efficacy against multidrug-resistant bacterial infections. The results indicated a promising potential for use as an adjunct therapy alongside conventional antibiotics, enhancing overall treatment outcomes .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine HCl | Antimicrobial | Similar structure but different activity |
| 3-(Oxolan-2-yl)propan-1-amines | Anticancer | Different oxolane position |
This comparison highlights the unique properties of 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride due to its specific structural arrangement .
Q & A
Q. What are the optimal synthetic conditions for achieving high purity and yield of 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride?
The synthesis typically involves reacting the free base (2-Methyl-2-(oxolan-3-yl)propan-1-amine) with hydrochloric acid under controlled conditions. Key parameters include maintaining a stoichiometric ratio of 1:1 (amine:HCl), conducting the reaction in anhydrous solvents like ethanol or methanol, and ensuring slow acid addition to prevent exothermic side reactions. Post-synthesis, recrystallization from a polar aprotic solvent (e.g., acetone-water mixtures) enhances purity. Monitoring reaction progress via TLC or pH titration ensures completion .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the oxolane ring substitution pattern and amine protonation. Mass spectrometry (MS) confirms molecular weight ([M+H]+ ion), while Fourier-Transform Infrared (FTIR) identifies N-H stretches (2500–3000 cm⁻¹) and hydrochloride salt formation. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms, though solubility challenges may require co-crystallization agents .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays. Stability studies should assess pH dependence: the compound is stable in acidic conditions (pH 3–5) but may degrade under alkaline conditions via deprotonation or hydrolysis. Storage at 4°C in desiccated environments minimizes hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?
Comparative studies should include analogs like 2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride (oxolane ring positional isomer) and non-cyclic variants. Use dose-response assays (e.g., IC₅₀ in receptor binding) to quantify potency differences. Molecular docking simulations can predict steric or electronic effects of oxolane ring orientation on target interactions. Validate hypotheses with site-directed mutagenesis of receptor binding pockets .
Q. What experimental strategies elucidate interactions with serotonin (5-HT) receptors?
Radioligand binding assays (using ³H-LSD or ³H-5-HT) quantify affinity for 5-HT receptor subtypes (e.g., 5-HT₇). Functional assays (cAMP accumulation or Ca²⁺ flux) determine agonist/antagonist behavior. To address stereochemical selectivity, synthesize enantiopure forms via chiral chromatography or asymmetric synthesis and compare activity. Cross-reference with structural analogs lacking the oxolane moiety to isolate pharmacophore contributions .
Q. How should researchers optimize reaction pathways to address low yields or impurities?
Low yields may arise from incomplete ring formation or competing side reactions. Strategies include:
- Oxolane ring synthesis : Use Lewis acid catalysts (e.g., BF₃·OEt₂) to promote cyclization.
- Amine protection : Employ Boc or Fmoc groups to prevent unwanted protonation during synthesis.
- Purification : Gradient elution in reverse-phase HPLC removes hydrophobic byproducts. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
